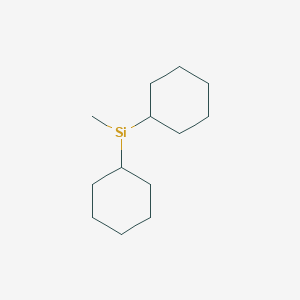
Dicyclohexylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylmethylsilane is an organosilicon compound with the molecular formula
C13H26Si
. It is characterized by the presence of two cyclohexyl groups and one methyl group attached to a silicon atom. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclohexylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of cyclohexene with methylsilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of cyclohexene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrosilylation reactions but optimized for larger volumes and higher efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclohexylmethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can modify the cyclohexyl groups or the silicon center.
Substitution: The silicon atom can participate in substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors can be employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Modified silanes with altered substituents.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dicyclohexylmethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological systems, its derivatives can be employed in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which dicyclohexylmethylsilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double bonds. In oxidation reactions, the silicon center undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanols or siloxanes.
Comparación Con Compuestos Similares
Cyclohexyldimethylsilane: Contains one cyclohexyl group and two methyl groups attached to silicon.
Cyclohexylmethyldichlorosilane: Contains one cyclohexyl group, one methyl group, and two chlorine atoms attached to silicon.
Cyclohexyltrimethylsilane: Contains one cyclohexyl group and three methyl groups attached to silicon.
Uniqueness: Dicyclohexylmethylsilane is unique due to the presence of two bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance and specific spatial arrangements are crucial.
Propiedades
Número CAS |
37591-76-7 |
|---|---|
Fórmula molecular |
C13H25Si |
Peso molecular |
209.42 g/mol |
InChI |
InChI=1S/C13H25Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
Clave InChI |
IFIGBRGDQHBFHJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
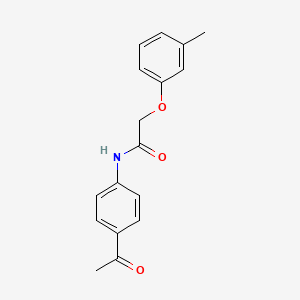
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
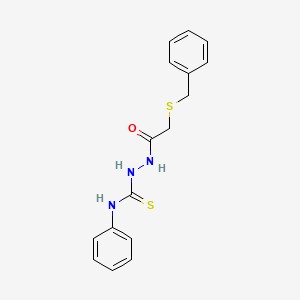

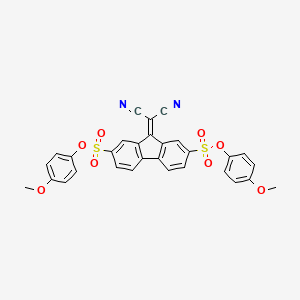
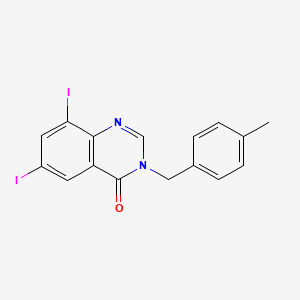
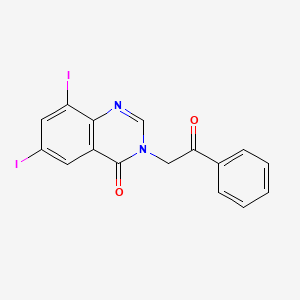

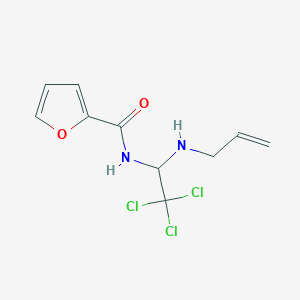
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)


![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
